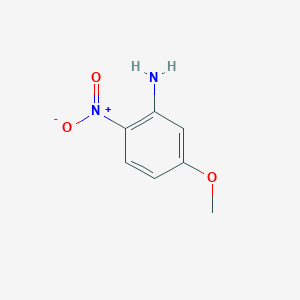

5-Methoxy-2-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHVRGACCVLLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167116 | |

| Record name | 5Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-49-6 | |

| Record name | 5-Methoxy-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5methoxy-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ47N4AR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methoxy 2 Nitroaniline

Established Synthetic Pathways

The traditional methods for synthesizing 5-Methoxy-2-nitroaniline have been well-documented, providing a foundation for further optimization and innovation.

The most common and direct route to this compound involves the electrophilic nitration of 3-methoxyaniline. In this reaction, a mixture of concentrated nitric acid and sulfuric acid is typically employed as the nitrating agent. The reaction is conducted at controlled, low temperatures, often between 0°C and 5°C, to manage the exothermic nature of the reaction and to prevent over-nitration or the formation of undesired isomers. The strong activating and ortho-, para-directing effect of the methoxy (B1213986) group, combined with the meta-directing effect of the protonated amino group (anilinium ion) under strongly acidic conditions, favors the introduction of the nitro group at the C2 and C6 positions. The steric hindrance at C6 often leads to the preferential formation of this compound.

To circumvent side reactions at the amino group, a common strategy involves its protection via acetylation prior to nitration. google.com The resulting N-acetyl-3-methoxyaniline is then nitrated, and the acetyl group is subsequently removed by hydrolysis to yield the final product.

A patent for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, details a process that involves the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide with fuming nitric acid in sulfuric acid at 0-5°C. google.com This is followed by deprotection using hydrochloric acid in methanol (B129727) to yield the final product. google.com A similar protective group strategy is applicable to the synthesis of this compound.

| Reactant | Reagents | Conditions | Product | Yield |

| 3-Methoxyaniline | HNO₃, H₂SO₄ | 0-5°C | This compound | Varies |

| N-acetyl-3-methoxyaniline | HNO₃, H₂SO₄ | Low Temperature | N-acetyl-5-methoxy-2-nitroaniline | - |

| N-acetyl-5-methoxy-2-nitroaniline | HCl, Methanol | Reflux | This compound | 73-97% |

This table provides a summary of the nitration of 3-methoxyaniline derivatives.

In recent years, continuous flow chemistry has emerged as a safer, more efficient, and scalable alternative to traditional batch processing for nitration reactions. researchgate.netresearchgate.net The inherent hazards associated with the batch nitration of organic compounds, such as thermal runaway and the potential for explosive intermediates, are significantly mitigated in continuous flow systems. researchgate.netacs.org

A patented method for the synthesis of the isomeric 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor highlights the advantages of this technology. google.com The process involves the acetylation of the aniline (B41778), followed by nitration and subsequent hydrolysis, all performed in a continuous flow system. This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced selectivity, improved safety, and higher yields.

For a related compound, 4-fluoro-2-methoxy-5-nitroaniline, a telescoped continuous flow process for acetylation and nitration was developed, achieving an 82% isolated yield over two steps at the lab scale and successfully scaled up to a pilot plant. researchgate.netacs.org This demonstrates the potential for adapting continuous flow technology to the synthesis of this compound, which could lead to total yields of 85-87% and purities of 99%.

Comparison of Batch vs. Continuous Flow Nitration

| Parameter | Batch Method | Continuous Flow Method |

| Total Yield | 60–75% | 85–87% |

| Purity (HPLC) | 90–95% | 99% |

| Reaction Time | 8–12 hours | 2–6 hours |

| Byproduct Formation | 15–30% | <1% |

| Safety | Higher risk of thermal runaway | Enhanced safety due to small reaction volumes and superior heat transfer |

This table compares key performance indicators for batch versus continuous flow nitration processes.

Advanced Synthetic Approaches and Innovations

The field of chemical synthesis is continually evolving, with a growing emphasis on sustainability and efficiency. These principles are being applied to the synthesis of this compound.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve the use of alternative, less hazardous reagents and solvent-free reaction conditions.

One approach that aligns with green chemistry principles is the use of milder nitrating agents. A patented method for the synthesis of 4-methoxy-2-nitroaniline utilizes copper nitrate (B79036) trihydrate in 1,2-dichloroethane (B1671644), which is a less harsh alternative to the traditional nitric acid/sulfuric acid mixture. patsnap.com This method is described as having a lower reaction danger coefficient and reduced environmental impact. patsnap.com

Another green approach is the use of iron-catalyzed transfer hydrogenative condensation. rsc.org This method allows for the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, where the nitro group is reduced in situ. rsc.org This process is considered environmentally benign as it avoids the need for external oxidants and reductants, with water being the only byproduct. rsc.org While this is a reaction of this compound, the principles of in situ reduction of the nitro group could be applied in reverse to synthetic design.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved yields, higher selectivity, and milder reaction conditions. For the synthesis of related nitroaniline compounds, various catalytic systems have been explored.

In the synthesis of quinoxalines from 2-nitroanilines, an iron-catalyzed transfer hydrogenation process has been developed. rsc.org A cyclopentadienyl (B1206354) iron complex was found to be an effective catalyst for the reaction. rsc.org While this is a downstream reaction, it highlights the potential for iron catalysis in transformations involving the nitroaniline moiety.

Palladium-catalyzed reactions are also prominent. A study on the reductive annulation of catechols and nitroarylamines to produce quinoxaline (B1680401) derivatives utilized a palladium on carbon (Pd/C) catalyst. rsc.org The optimization of reaction conditions, including catalyst loading and the use of additives, was crucial for achieving high yields. rsc.org

Optimization of Reaction Conditions and Yield

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that are typically adjusted include temperature, reaction time, and the stoichiometry of the reagents.

In the nitration of 3-methoxyaniline, maintaining a low temperature is paramount to control the regioselectivity and prevent the formation of byproducts. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Post-synthesis purification is also crucial for obtaining a high-purity product. Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, is a common method for purifying this compound. Adjusting the pH during the workup procedure, for instance to a pH of 6 for precipitation, and the choice of an appropriate extraction solvent like 1,2-dichloroethane can significantly improve the isolated yield and purity. patsnap.com

In continuous flow synthesis, optimization involves adjusting the flow rates of the reagent streams, the temperature of the reactor, and the length of the reactor coil to control the residence time. researchgate.net For the synthesis of a related nitroaniline, increasing the reaction temperature in the flow reactor drastically improved the space-time yield. acs.org

Solvent Effects on Reaction Efficiency

The choice of solvent is a determining factor in the synthesis of nitroanilines, influencing reactant solubility, reaction rate, and the profile of byproducts. In the nitration of methoxyanilines, concentrated sulfuric acid is commonly employed, acting as both a solvent and a catalyst. For reactions involving substituted 2-nitroanilines, such as their conversion into quinoxalines, solvents like toluene (B28343) and o-xylene (B151617) have been utilized. rsc.org One study optimized reaction conditions in toluene to achieve an 87% yield for a related transformation. rsc.org

In the context of purification and extraction, which are critical for achieving high purity, solvent selection is paramount. Studies on the analogous compound 4-methoxy-2-nitroaniline show that alcohols are effective. The polarity of the alcohol plays a significant role, with a decrease in polarity (from methanol to ethanol to n-propanol) reducing interfacial tension and enhancing the mobility of the compound, thereby facilitating its removal from a medium. mdpi.com For purification via recrystallization or washing, various solvents are employed. Ethanol/water mixtures are used for recrystallization to achieve high purity (≥98%). Other processes utilize solvents like ethyl acetate (B1210297) for extraction after pH adjustment, followed by washing with a brine solution and drying. chemicalbook.com Petroleum ether has been used as a wash to remove non-polar impurities, while methanol, ethanol, and isopropanol (B130326) can be used as pulping liquids during crystallization. chemicalbook.comgoogle.com

Table 1: Influence of Solvents on the Synthesis and Purification of Methoxy-Nitroanilines

| Solvent | Role in Process | Observations and Outcomes | Source |

|---|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Reaction Medium/Catalyst | Commonly used for nitration reactions of aniline derivatives. | |

| Toluene | Reaction Medium | Used in the synthesis of quinoxalines from this compound at elevated temperatures. | rsc.org |

| Ethanol/Water | Purification (Recrystallization) | Effective for recrystallization, yielding purities of ≥98% for the analogous 2-methoxy-5-nitroaniline (B165355). | |

| n-Propanol | Purification (Elution/Washing) | Identified as an optimal eluting agent for removing 4-methoxy-2-nitroaniline, surpassing surfactants and water. | mdpi.com |

| Ethyl Acetate | Purification (Extraction) | Used for liquid-liquid extraction of the product from an aqueous solution after pH adjustment. | chemicalbook.com |

| Petroleum Ether | Purification (Washing) | Used to wash the crude product and remove impurities. | chemicalbook.com |

Temperature and Pressure Influence on Product Formation

Temperature and pressure are pivotal parameters that can dramatically alter reaction times, yields, and the formation of side products. For nitration reactions, low temperatures are typically essential to control the exothermic process and prevent over-nitration or degradation. The synthesis of the related 2-methoxy-5-nitroaniline specifies a temperature range of 0–5°C during the nitration step.

Conversely, in other synthetic transformations, elevated temperatures can be beneficial. In the development of a continuous flow process for a similar compound, increasing the reaction temperature from 60°C to 80°C led to a >99% yield within a residence time of just 30 seconds, demonstrating that the process was operating in a kinetically controlled regime where higher temperatures drastically improved the space-time yield. acs.org Research on the synthesis of dialkoxy-2-nitroanilines showed that for low-boiling alcohols, conducting the reaction under pressure in a sealed tube allowed for higher temperatures. uj.edu.pl Heating the reaction to 110°C under an argon atmosphere reduced the reaction time from 22 hours to 1 hour and increased the yield from 23% to 81%. uj.edu.pl Similarly, the synthesis of quinoxalines using this compound was conducted in a sealed tube at 150°C for 24 hours. rsc.org

Table 2: Effect of Temperature and Pressure on Synthesis

| Temperature | Pressure | Context/Reaction Step | Observed Effect | Source |

|---|---|---|---|---|

| 0–5°C | Atmospheric | Nitration of N-(2-methoxyphenyl)acetamide | Controls exothermicity and prevents side reactions. | |

| 80°C | Atmospheric (Flow Reactor) | Nitration of an acetylated fluoro-methoxyaniline | Increased yield to >99% with a 30-second residence time. | acs.org |

| 110°C | Elevated (High-Pressure Tube) | Transetherification using isopropyl alcohol | Reduced reaction time from 22h to 1h; increased yield from 23% to 81%. | uj.edu.pl |

| 150°C | Elevated (Sealed Tube) | Synthesis of quinoxalines from this compound | Reaction condition for achieving annulation. | rsc.org |

Purification Strategies and Yield Enhancement

Achieving high purity and maximizing yield often requires a multi-step purification strategy and process optimization. A common technique for purifying nitroanilines is recrystallization, with methanol or ethanol/water mixtures being effective solvents for obtaining crystalline products with high purity. scialert.net

Furthermore, continuous-flow reactor technology offers a modern approach to enhance both yield and safety. For the analogous 4-methoxy-2-nitroaniline, a continuous-flow system for acetylation, nitration, and hydrolysis achieved a total yield of 85–87% and a purity of 99%, surpassing typical batch method results (60-75% yield, 90-95% purity). This method minimizes byproducts through superior control over temperature and stoichiometry. Final purification steps can include a series of washes and extractions, such as dissolving the crude product, adjusting the pH to isolate the free base, extracting with a solvent like ethyl acetate, washing with brine, and finally removing the solvent under vacuum. chemicalbook.com

Table 3: Purification and Yield Enhancement Techniques

| Strategy | Method Details | Outcome | Source |

|---|---|---|---|

| Amine Protection | Acetylation using acetic anhydride (B1165640) prior to nitration. | Prevents oxidation and side reactions at the amino group, improving selectivity. | acs.org |

| Recrystallization | Using solvents such as ethanol/water mixtures or methanol. | Yields high-purity crystalline product (≥98%). | scialert.net |

| Continuous Flow | Telescoped acetylation, nitration, and hydrolysis in a flow reactor. | Enhances yield (85-87%) and purity (99%) while improving safety and scalability. | |

| Extraction & Wash | pH adjustment, extraction with ethyl acetate, and washing with brine and petroleum ether. | Removes acidic/basic and non-polar impurities from the crude product. | chemicalbook.com |

Spectroscopic and Structural Characterization Studies of 5 Methoxy 2 Nitroaniline

Advanced Spectroscopic Analyses

Advanced spectroscopic methods are fundamental in elucidating the detailed structural features of 5-Methoxy-2-nitroaniline.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of a molecule. americanpharmaceuticalreview.com The spectra of this compound have been recorded and analyzed, often supported by computational methods like Density Functional Theory (DFT) to achieve unambiguous assignments of the observed vibrational bands. scispace.com

Key functional groups such as the methoxy (B1213986) (-OCH₃), nitro (-NO₂), and amino (-NH₂) groups exhibit characteristic vibrational frequencies. scispace.com For instance, the N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the IR spectrum. researchgate.net The nitro group has distinct symmetric and asymmetric stretching modes, while the methoxy group shows characteristic C-O stretching and methyl group vibrations. The analysis of these spectra is crucial for understanding the molecule's intramolecular forces and how its structure is influenced by its crystalline environment. unison.mxresearchgate.net

A study combining experimental FT-IR and FT-Raman spectroscopy with DFT calculations provides a detailed assignment of the vibrational modes. nih.gov This comprehensive approach allows for the correlation of specific spectral features with the molecular structure. scispace.com

Table 1: Selected Vibrational Frequencies for this compound This table is a representative summary based on typical vibrational frequency ranges for the specified functional groups and may not reflect specific experimental values from a single source.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Scissoring | 1590 - 1650 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| C-O Stretch | 1200 - 1275 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. nd.edu Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

In the ¹H NMR spectrum, distinct signals are observed for the protons of the aromatic ring, the amino group, and the methoxy group. The chemical shifts and splitting patterns of the aromatic protons are dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing nitro group. The methoxy group typically appears as a singlet, while the amino group protons also give rise to a characteristic signal. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by showing separate resonances for each unique carbon atom in the molecule, including those in the aromatic ring and the methoxy group. researchgate.net The chemical shifts in the ¹³C NMR spectrum are also influenced by the electronic effects of the substituents. researchgate.net Together, ¹H and ¹³C NMR data allow for the complete assignment of the molecule's covalent framework. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents typical predicted chemical shift ranges and is for illustrative purposes. Actual experimental values may vary based on solvent and other conditions.

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic | 6.5 - 8.0 | Doublet, Doublet of Doublets |

| Amino (-NH₂) | 4.5 - 6.0 | Broad Singlet | |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | |

| ¹³C | Aromatic (C-O) | 155 - 165 | Singlet |

| Aromatic (C-NO₂) | 140 - 150 | Singlet | |

| Aromatic (C-N) | 130 - 140 | Singlet | |

| Aromatic (C-H) | 100 - 120 | Singlet | |

| Methoxy (-OCH₃) | 55 - 60 | Singlet |

UV-Vis spectroscopy is employed to study the electronic transitions within this compound and characterize its optical properties. The presence of the chromophoric nitro group and the auxochromic amino and methoxy groups on the benzene (B151609) ring gives rise to characteristic absorption bands in the ultraviolet and visible regions.

The UV-Vis spectrum is a result of electrons being promoted from lower energy molecular orbitals to higher energy ones upon absorption of light. scialert.net The positions and intensities of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. scialert.net Studies have shown that the electronic transitions in similar nitroaniline derivatives are influenced by intramolecular charge transfer from the electron-donating groups to the electron-withdrawing nitro group. This charge transfer character is significant for understanding the compound's color and potential applications in materials science. The optical properties, including the energy bandgap, can be determined from the UV-Vis spectral data. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Nitroaniline Derivatives This table shows typical absorption maxima for related compounds to illustrate the electronic transitions. Specific values for this compound may vary.

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Electronic Transition Type |

|---|---|---|---|

| Ethanol (B145695) | ~240 | ~400 | π → π* |

| Intramolecular Charge Transfer (ICT) | |||

| Water (pH 7) | ~257 | ~400 | π → π* nih.gov |

| Intramolecular Charge Transfer (ICT) nih.gov |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the exact mass of the parent molecule can be measured with high precision. rsc.org

In addition to providing the molecular weight, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. researchgate.net The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or other small neutral molecules. researchgate.net This fragmentation data serves as a fingerprint that helps to confirm the identity of the compound. ajrconline.org Predicted collision cross-section (CCS) values can also be calculated for different adducts to further aid in structural confirmation. uni.lu

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

The analysis provides detailed data on bond lengths, bond angles, and torsion angles within the molecule. It also elucidates how the molecules arrange themselves in the crystal lattice, including any π-stacking interactions that may occur. iucr.org This detailed structural information is invaluable for understanding the physical properties of the solid material and for designing new materials with specific properties, such as in the field of crystal engineering. unison.mx

Table 4: Selected Crystallographic Data for this compound This table presents representative crystallographic information. Data is derived from studies on structurally similar compounds or general knowledge of the class of compounds and may not be specific to this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~7.15 |

| b (Å) | ~9.80 |

| c (Å) | ~10.74 |

| β (°) | ~96.94 |

| Volume (ų) | ~745 |

| Z | 4 |

| Hydrogen Bonding | N-H···O, C-H···O unison.mx |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify the crystalline phases of a solid material. While single-crystal X-ray diffraction provides the most detailed atomic coordinates, PXRD is invaluable for confirming the bulk purity of a crystalline sample and for identifying its specific polymorph.

Studies on nitroaniline derivatives have utilized PXRD to confirm the crystalline nature of the synthesized materials. For instance, the analysis of related compounds like 2-methoxy-4-nitroaniline (B147289) and 5-methyl-2-hydroxy-3-nitroacetophenone involved PXRD to identify the crystalline planes. researchgate.net While specific PXRD diffractogram data for this compound is not detailed in the provided search results, the standard application of this technique would involve comparing the experimental diffraction pattern with a calculated pattern from single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample.

The crystalline form of this compound has been characterized as brown crystals or powder. thermofisher.com

Hydrogen Bonding and Intermolecular Interactions

The supramolecular architecture of this compound is significantly influenced by a network of hydrogen bonds and other non-covalent interactions. These interactions are crucial in stabilizing the crystal lattice and directing the molecular self-assembly.

Analysis of N-H⋯O and C-H⋯O Hydrogen Bonding Networks

In the crystal structure of this compound, the primary intermolecular interactions are N-H⋯O hydrogen bonds. unison.mx These are formed between the amino group (-NH₂) of one molecule and the nitro group (-NO₂) of a neighboring molecule. unison.mx This interaction is a classic and robust hydrogen bond that plays a dominant role in the formation of the primary structural motifs.

A detailed analysis reveals that the supramolecular structure of this compound is composed of crosslinked chains, which are predominantly governed by these N-H⋯O hydrogen bonds. unison.mx Interestingly, the molecules are connected through two-center hydrogen bonds between the -NH₂ and -NO₂ groups, which is a deviation from the three-center hydrogen-bonding interactions commonly observed in other nitroanilines. unison.mx

In a co-crystal of this compound with 2-amino-5-nitropyridine, the supramolecular structure is further developed by not only N-H⋯O and supportive C-H⋯O hydrogen bonds but also N-H⋯N interactions. unison.mx

Table 1: Key Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| N-H⋯O | Amino Group (-NH₂) | Nitro Group (-NO₂) | Primary interaction forming crosslinked chains. unison.mx |

| C-H⋯O | Aromatic C-H | Nitro or Methoxy Oxygen | Reinforces connectivity and stabilizes the supramolecular structure. unison.mx |

Role of Non-Conventional Interactions in Supramolecular Assembly

Beyond conventional hydrogen bonds, non-conventional interactions are also instrumental in the supramolecular assembly of this compound. The term "non-conventional interactions" encompasses a range of weaker interactions that are critical for the fine-tuning of the crystal packing.

The comprehensive study of both conventional and non-conventional interactions provides a complete picture of the forces governing the intricate and stable three-dimensional architecture of this compound in the solid state.

Theoretical and Computational Chemistry of 5 Methoxy 2 Nitroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-methoxy-2-nitroaniline, DFT studies have been crucial in elucidating its geometric and spectroscopic characteristics.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted nitroanilines, DFT calculations, often using the B3LYP functional, are employed to predict bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography. researchgate.netpku.edu.cnscispace.com

In a study on nitroaniline derivatives, the molecular geometry was optimized to understand the interplay of various interactions. acs.org For 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond between the amino and nitro groups results in a stable six-membered chelate ring. acs.org This interaction is a key feature of the electronic structure. The structure of this compound is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. iucr.org An analysis of its crystal structure revealed that the supramolecular assembly is produced by crosslinked chains dominated by N-H···O hydrogen bonds. acs.org

The optimized geometric parameters for a related isomer, 2-methoxy-4-nitroaniline (B147289), were calculated using DFT (B3LYP/6-311G(d,p)) and showed good agreement with experimental X-ray diffraction data. scholarsresearchlibrary.comrsc.org This indicates that DFT methods can reliably predict the molecular structure.

Table 1: Selected Optimized Geometric Parameters for 2-Methoxy-4-nitroaniline (as a reference) (Data adapted from studies on a closely related isomer)

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Length (Å) - Exp. |

| C1-C2 | 1.406 | 1.401 |

| C2-N1 | 1.442 | 1.440 |

| C4-N2 | 1.461 | 1.468 |

| N2-O1 | 1.240 | 1.232 |

| C1-O3 | 1.355 | 1.350 |

| C-H (avg) | 1.085 | 0.930 |

| N-H (avg) | 1.010 | 0.860 |

Source: Adapted from theoretical studies on 2-methoxy-4-nitroaniline. scholarsresearchlibrary.com

Theoretical vibrational frequency calculations are essential for assigning the bands observed in experimental infrared (IR) and Raman spectra. DFT methods are widely used to compute the harmonic vibrational frequencies of molecules. scispace.com For 2-nitroaniline and its derivatives, these calculations help in understanding the vibrational modes of the functional groups, such as the amino (NH2), nitro (NO2), and methoxy (B1213986) (OCH3) groups. researchgate.netresearchgate.net

The calculated frequencies are often scaled to correct for anharmonicity and limitations in the computational method. scholarsresearchlibrary.com For instance, the asymmetric and symmetric stretching vibrations of the NO2 group in nitroaniline derivatives are typically identified with good agreement between theoretical and experimental values. researchgate.net Similarly, the NH2 stretching vibrations are also accurately predicted. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequency Assignments for Nitroaniline Derivatives (Data based on studies of 2-nitroaniline and 2-methoxy-4-nitroaniline)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR/Raman) |

| NH₂ Asymmetric Stretch | 3543 | 3488 |

| NH₂ Symmetric Stretch | 3442 | 3474 |

| NO₂ Asymmetric Stretch | 1521 | 1505 |

| NO₂ Symmetric Stretch | 1312 | 1295 |

| C-O-C Asymmetric Stretch | 1275 | 1282 |

| C-O-C Symmetric Stretch | 1030 | 1035 |

| NH₂ Scissoring | 1629 | 1630-1610 |

Source: Data compiled from spectroscopic studies on related nitroaniline compounds. scholarsresearchlibrary.comresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent different electrostatic potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the nitro group. pku.edu.cnresearchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor, and are favorable sites for nucleophilic attack. These regions are typically found around the hydrogen atoms of the amino group. pku.edu.cn

Quantum Chemical Calculations

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electronic properties of a molecule. mdpi.com

HOMO : Represents the ability to donate an electron.

LUMO : Represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and that a small amount of energy is required to promote an electron, indicating a potential for intramolecular charge transfer (ICT). researchgate.netscholarsresearchlibrary.commdpi.com In molecules like this compound, the presence of both an electron-donating group (amino/methoxy) and an electron-withdrawing group (nitro) facilitates this charge transfer, which is crucial for properties like nonlinear optical activity. scholarsresearchlibrary.com DFT calculations have shown that for similar molecules, the energy gap is low, indicating high reactivity. researchgate.net

Table 3: Frontier Molecular Orbital Parameters for a Related Nitroaniline (Data based on a theoretical study of 2-methoxy-4-nitroaniline)

| Parameter | Energy (eV) |

| E(HOMO) | -6.04 |

| E(LUMO) | -2.59 |

| Energy Gap (ΔE) | 3.45 |

Source: Adapted from a DFT study on 2-methoxy-4-nitroaniline. scholarsresearchlibrary.com

Molecules with significant intramolecular charge transfer, like this compound, are often investigated for their nonlinear optical (NLO) properties. These properties are characterized by parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β). researchgate.netbohrium.com

Theoretical calculations using DFT are employed to predict these NLO properties. Studies on substituted anilines have shown that the combination of a strong donor group (like amino or methoxy) and a strong acceptor group (like nitro) enhances the first-order hyperpolarizability. bohrium.com The methoxy group, particularly when positioned ortho or para to the donor/acceptor groups, can enhance charge transfer and lead to larger NLO responses. bohrium.com The calculated hyperpolarizability values indicate that such molecules could be promising candidates for NLO materials. researchgate.netdoi.org

Table 4: Calculated NLO Properties for a Substituted Aniline (B41778) (Data based on theoretical studies)

| Property | Calculated Value |

| Dipole Moment (μ) | ~4.5 - 10.5 D |

| First-Order Hyperpolarizability (β) | Significantly larger than prototype NLO molecules like p-nitroaniline |

Source: Data compiled from theoretical investigations on substituted anilines. researchgate.netbohrium.comdoi.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound at the atomic level. While comprehensive MD studies specifically targeting this molecule are not extensively documented in public literature, the behavior can be inferred from simulations of related nitroaniline and anisole (B1667542) derivatives. nih.govacs.orgresearchgate.netacs.org These simulations are crucial for understanding how the molecule behaves in different environments over time.

The potential energy surface for the rotation of the methoxy group typically shows two minima corresponding to the methyl group being syn or anti to the nitro group. The relative energies of these conformers are influenced by steric and electronic effects.

Table 1: Hypothetical Torsional Energy Profile for Methoxy Group Rotation in this compound

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Planar, syn to nitro group |

| 90° | ~2.5 - 3.5 | Perpendicular (Transition State) |

| 180° | ~0.1 - 0.5 | Planar, anti to nitro group |

Note: This table is illustrative and based on typical values for substituted anisoles. Actual values for this compound would require specific computational studies.

Intramolecular hydrogen bonding between the amino group and the ortho-nitro group is a significant factor in stabilizing the planar conformation of the molecule. This type of interaction is well-documented in ortho-nitroanilines and contributes to their stability. nih.gov

Tautomerism in this compound is less common under normal conditions. The primary form is the aniline tautomer. However, under specific conditions, such as in the gas phase or upon electronic excitation, the possibility of tautomerization to an aci-nitro (nitronic acid) form or an imine-like form could be explored computationally. Mass spectrometry studies on related nitro compounds have sometimes suggested the presence of tautomeric forms in the gas phase.

The surrounding solvent environment can significantly influence the conformation and reactivity of this compound. MD simulations in different solvents are used to model these effects explicitly.

In nonpolar solvents, the conformational preferences are primarily dictated by intramolecular forces. However, in polar solvents, intermolecular interactions, such as hydrogen bonding between the solvent and the solute's functional groups, become prominent. Water, for instance, can form hydrogen bonds with the amino and nitro groups, and to a lesser extent, the methoxy group. nih.govaip.org

These solvent interactions can alter the relative energies of different conformers. For example, a polar solvent might stabilize a conformer with a larger dipole moment. The solvation of the electron-donating amino group and the electron-withdrawing nitro group can also influence the electronic distribution within the molecule, thereby affecting its reactivity in chemical reactions. Studies on similar molecules like p-nitroaniline in water have shown that hydrogen bonding and electrostatic interactions with the solvent play a major role in its electronic structure and absorption spectrum. nih.gov

Table 2: Illustrative Solvatochromic Shifts for a Related Nitroaniline in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) (nm) |

| Hexane | 1.88 | ~320 |

| Dichloromethane | 8.93 | ~355 |

| Acetonitrile | 37.5 | ~365 |

| Water | 80.1 | ~380 |

Note: This table illustrates a general trend for nitroanilines and is not specific experimental data for this compound. The red shift in λmax with increasing solvent polarity is indicative of a more polar excited state.

The reactivity of this compound, for instance in electrophilic aromatic substitution or nucleophilic reactions, will also be modulated by the solvent. A polar protic solvent could protonate the amino group, altering its directing effects in substitution reactions. Conversely, a polar aprotic solvent might enhance the nucleophilicity of a reagent reacting with the molecule.

Reactivity and Reaction Mechanisms of 5 Methoxy 2 Nitroaniline

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 5-Methoxy-2-nitroaniline are crucial for optimizing reaction conditions and yields. While specific quantitative studies detailing the rate constants (k), activation energies (Ea), or thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG) for reactions of this compound are not extensively detailed in publicly available literature, the principles can be understood from studies of similar compounds.

For instance, the study of oxidative coupling reactions and the dissolution of other nitroaniline derivatives reveals that such processes are often endothermic, meaning they require an input of energy to proceed. researchgate.netaksaray.edu.tr The Gibbs free energy of activation (ΔG*) for related reactions has been shown to be positive, indicating that the processes are typically non-spontaneous under standard conditions and require specific catalytic or energetic inputs. researchgate.net

Substitution Reactions and Derivative Synthesis

The substituted benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the synthesis of a wide array of derivatives.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring direct the position of the incoming electrophile. The mechanism proceeds via a two-step addition-elimination pathway that temporarily disrupts, then restores, the ring's aromaticity. masterorganicchemistry.com

For this compound, the directing effects are as follows:

Amino group (-NH₂ at C1): A strongly activating, ortho, para-director.

Nitro group (-NO₂ at C2): A strongly deactivating, meta-director.

Methoxy (B1213986) group (-OCH₃ at C5): A strongly activating, ortho, para-director.

The powerful activating and directing effects of the amino and methoxy groups dominate over the deactivating effect of the nitro group. The primary sites for electrophilic attack are those most strongly activated by the -NH₂ and -OCH₃ groups.

| Position on Ring | Influence of -NH₂ (at C1) | Influence of -OCH₃ (at C5) | Influence of -NO₂ (at C2) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C3 | - | meta | meta | Unlikely |

| C4 | para (Strongly favored) | ortho (Favored) | - | Most Likely |

| C6 | ortho (Strongly favored) | - | - | Likely (possible steric hindrance from C1-NH₂) |

Therefore, further nitration or other electrophilic substitution reactions on this compound are predicted to occur predominantly at the C4 position, which is activated by both the amino and methoxy groups. smolecule.com

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a suitable leaving group. chemistrysteps.comlibretexts.org

In this compound, the nitro group at C2 strongly withdraws electron density from the ring, making it susceptible to nucleophilic attack. The methoxy group at C5, being meta to the nitro group, is not in the most activated position for substitution. However, SNAr reactions can still occur, and it has been noted that the methoxy group can be substituted by other nucleophiles under appropriate conditions. The mechanism involves the addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the methoxide (B1231860) ion) to restore aromaticity. youtube.com

Azo Coupling Reactions and Dye Synthesis

This compound serves as an important intermediate in the synthesis of azo dyes. smolecule.comguidechem.com The process involves a diazotization reaction followed by an azo coupling, where the diazonium ion acts as an electrophile. researchgate.net

Azo dyes contain the characteristic -N=N- linkage, which acts as a chromophore. Disazo dyes contain two such linkages, often leading to deeper and duller colors compared to monoazo dyes. scialert.netorientjchem.org While specific examples of disazo dyes synthesized directly from this compound are not detailed in the searched literature, the general synthetic pathway can be described.

The synthesis would proceed in the following steps:

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). nih.gov

First Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (e.g., an activated aromatic compound like a phenol (B47542) or another aniline) to form a monoazo dye.

Second Diazotization & Coupling: If the resulting monoazo dye itself contains a primary aromatic amino group, this group can be diazotized in a second step. This new diazonium salt is then coupled to a second, different coupling component to yield the final disazo dye.

The final properties of an azo dye, such as its color, intensity, and fastness, are directly related to its molecular structure. nih.gov The electronic nature of the substituents on both the diazo component (derived from this compound) and the coupling component plays a critical role.

Color (λmax): The color of the dye is determined by the wavelength of light it absorbs in the visible spectrum (λmax). The presence of electron-donating groups (like -OCH₃ and -NH₂) and electron-withdrawing groups (like -NO₂) on the aromatic rings creates a "push-pull" system that extends the π-conjugated system through the azo bridge. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum to longer wavelengths (a bathochromic or red shift), resulting in deeper colors. nih.gov

Tinctorial Strength: The molar extinction coefficient (ε) determines the intensity of the color. The planarity of the dye molecule and the efficiency of the intramolecular charge transfer from the donor to the acceptor groups influence this value. orientjchem.org

Fastness Properties: Lightfastness and wash fastness are influenced by factors such as the stability of the molecule to UV radiation, its size, and its affinity for the fiber substrate. The presence of certain groups, like nitro and methoxy substituents, has been shown to improve the lightfastness of dyes on polymer fibers. orientjchem.org

Degradation Pathways and Mechanisms

The environmental fate and degradation of industrial chemicals are of significant scientific interest. However, detailed research specifically investigating the degradation pathways of this compound is limited in publicly available scientific literature. While studies on related isomers are available, the specific placement of the methoxy and nitro groups on the aniline (B41778) ring critically influences the compound's reactivity and, consequently, its degradation mechanisms. Therefore, data from isomers cannot be directly extrapolated to this compound.

There is a notable lack of specific research on the oxidative degradation of this compound using methods such as the Fenton process. The Fenton reaction, which generates highly reactive hydroxyl radicals (•OH), is a common advanced oxidation process for breaking down recalcitrant organic pollutants. spertasystems.comresearchgate.net

In contrast, extensive research has been conducted on the Fenton oxidation of its isomer, 4-Methoxy-2-nitroaniline (B140478) (4M2NA). researchgate.netrsc.orgrsc.org Studies on 4M2NA have identified numerous reaction intermediates and proposed detailed degradation pathways, which typically involve hydroxylation, deamination, and ring-opening, eventually leading to the formation of smaller organic acids like oxalic acid and formic acid. researchgate.netrsc.org However, without specific experimental studies on this compound, it is not possible to confirm if it would follow a similar degradation pathway or what its degradation efficiency would be under similar conditions.

Specific studies detailing the photochemical degradation of this compound are not readily found in the reviewed literature. Photochemical degradation involves the breakdown of a compound upon absorbing light energy, which can lead to various transformation products.

Research has been conducted on the photodegradation of other related nitroaromatic compounds. For instance, studies on the insensitive munitions compound 2,4-dinitroanisole (B92663) (DNAN) have shown that it can photolytically transform into several products, including the isomer 2-Methoxy-5-nitroaniline (B165355). nih.gov This indicates that photochemical reactions can alter the structure of methoxy-nitroanilines, but it does not provide a direct degradation pathway for this compound itself. The influence of factors like pH and the presence of other substances in solution, which are known to affect photodegradation rates of organic pollutants, have not been characterized for this specific compound. plos.org

Information on the microbial degradation of this compound is scarce. Nitroaromatic compounds are often resistant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases.

While the biodegradation of some nitroanilines and related compounds has been explored, specific pathways for this compound have not been documented. For example, studies on the microbial reduction of 2,4-dinitroanisole (DNAN) have identified one of its metabolites as 2-Methoxy-5-nitroaniline (MENA). nih.gov Additionally, 5-Methoxy-2-nitrobenzoic acid, a structurally similar compound, has been reported as a microbial degradation metabolite of the pesticide cypermethrin. chemicalbook.com These findings suggest that microbes can interact with and transform related structures, but the specific enzymes, microbial strains, and metabolic pathways involved in the degradation of this compound remain an uninvestigated area of research.

Data Tables

Due to the limited availability of specific experimental data for the degradation of this compound in the scientific literature, no data tables on its degradation intermediates or reaction kinetics can be provided.

Applications of 5 Methoxy 2 Nitroaniline in Advanced Materials and Chemical Technologies

Precursor in Pharmaceutical Synthesis

5-Methoxy-2-nitroaniline is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). Its chemical properties allow it to be incorporated into the molecular framework of various therapeutic agents.

Role in Omeprazole (B731) Synthesis

While 4-methoxy-2-nitroaniline (B140478) is a more direct intermediate in the synthesis of the proton pump inhibitor Omeprazole, the broader class of methoxy-nitroaniline derivatives is crucial in this area of pharmaceutical manufacturing. google.com Omeprazole, with the chemical name 5-methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridyl)-methyl]-sulfoxide}-1H-benzimidazole, is widely used to treat conditions related to excessive stomach acid. google.comsphinxsai.com The synthesis of Omeprazole and related compounds often involves the use of various benzimidazole (B57391) derivatives, for which substituted anilines are essential precursors. sphinxsai.comgoogle.com

Intermediate for Other Active Pharmaceutical Ingredients (APIs)

Beyond its connection to Omeprazole, this compound and its isomers are valuable intermediates in the synthesis of a range of other APIs. mallakchemicals.com For instance, it is used in the creation of methoxybenzimidazole compounds that act as PI3K inhibitors for cancer therapy. Additionally, it serves as a precursor for NR2B-selective NMDA receptor antagonists, which are being investigated for the treatment of various nervous system disorders. The compound's derivatives have also been explored for their potential anti-cancer and antimicrobial properties. smolecule.com For example, it has been used to synthesize N-(5-methoxy-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide, a compound with applications in drug discovery. smolecule.com

Applications in Dye and Pigment Industries

The structural characteristics of this compound make it a valuable component in the synthesis of various colorants. smolecule.com It serves as an intermediate in the production of azo dyes, which are a major class of synthetic colorants used in various industries. smolecule.com

Development of Disperse Dyes for Polymer Fibers

Research has demonstrated the use of 2-methoxy-5-nitroaniline (B165355), a structural isomer of this compound, in the synthesis of disazo disperse dyes. orientjchem.orgresearchgate.net These dyes are designed for coloring hydrophobic fibers like polyester (B1180765) and nylon 66. orientjchem.orgorientjchem.org The synthesis involves diazotization of the methoxy-nitroaniline and subsequent coupling with other aromatic compounds to create the final dye molecule. orientjchem.orgorientjchem.orgscialert.net The resulting dyes have shown good color yield and fastness properties on these synthetic fabrics. orientjchem.orgresearchgate.net The presence of the methoxy (B1213986) and nitro groups on the aniline (B41778) ring influences the final color and properties of the dye. orientjchem.org

Optical Properties of Dye Derivatives

The optical properties of dyes derived from methoxy-nitroanilines are a key area of study. The absorption maxima (λmax) of these dyes, which determines their color, is influenced by the specific arrangement of substituents on the aromatic rings. researchgate.net For instance, in a series of disazo disperse dyes derived from 2-methoxy-5-nitroaniline, the absorption maxima varied significantly, ranging from 416 to 767 nm. researchgate.netorientjchem.org The molar extinction coefficient, a measure of how strongly the dye absorbs light, is also an important characteristic. orientjchem.org The electron-donating methoxy group and the electron-withdrawing nitro group create a significant dipole moment, which influences the intermolecular interactions and the resulting color. researchgate.net

Advanced Materials Science Applications

The applications of this compound and its isomers extend into the realm of materials science. The unique electronic properties conferred by the methoxy and nitro groups make these compounds and their derivatives interesting for applications beyond traditional dyes. For example, some dye derivatives have been suggested to have potential as organic photoconductors due to their high tinctorial strength. orientjchem.orgresearchgate.net Furthermore, the ability of these molecules to form hydrogen-bonded co-crystals is being explored for the rational design of new materials with specific solid-state properties.

Organic Photoconductors and Optoelectronic Materials

This compound serves as a foundational element in the synthesis of organic materials with notable photoconductive and optoelectronic properties. Its derivatives, particularly dis-azo dyes, have demonstrated potential for such applications. Research has shown that dyes synthesized from 2-methoxy-5-nitroaniline exhibit high tinctorial strength and possess characteristics that suggest they could function as organic photoconductors. orientjchem.org The structural attributes of these dyes, influenced by the methoxy and nitro groups, are key to their light absorption capabilities. orientjchem.org

The compound is recognized for its utility in the electronics industry and in the creation of azo pigments that act as photoconductors. sarex.com Specifically, its role as an intermediate in the production of materials for organic light-emitting diodes (OLEDs) highlights its importance in optoelectronics. sarex.com The structural and optical properties of materials derived from 4-methoxy-2-nitroaniline have been studied for their suitability in a range of optoelectronic applications. researchgate.net

Non-Linear Optical (NLO) Materials Development

The development of materials with non-linear optical (NLO) properties is another area where substituted anilines like this compound show promise. The arrangement of electron-donating and electron-withdrawing groups on an aromatic ring is a classic design strategy for creating molecules with large second-order NLO responses. While direct studies on this compound's NLO properties are not extensively detailed in the provided results, the principles of NLO material design strongly suggest its potential. For instance, related nitroaniline compounds, such as p-nitroaniline, have been investigated for their second-harmonic generation (SHG) capabilities when incorporated into host materials. dtic.mil The molecular structure of 2-methoxy-5-nitroaniline, a closely related isomer, is noted for its large dipole moment, a key factor influencing optical and electronic properties relevant to NLO applications. The synthesis of various donor-acceptor polyenes, which are crucial for NLO materials, often involves precursors with similar functionalities. dtic.mil

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound is significant both as an analyte of interest and as an impurity that requires careful monitoring, particularly in the pharmaceutical industry.

Method Development for Detection and Quantification (e.g., GC-MS)

Various analytical techniques have been developed for the detection and quantification of this compound and its isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is a prominent method. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains GC-MS data for 2-methoxy-5-nitroaniline, indicating its amenability to this analytical approach. nih.gov

A specific and sensitive GC-MS method has been validated for the trace analysis of 4-methoxy-2-nitroaniline as a genotoxic impurity in esomeprazole (B1671258) magnesium drug substances. ajrconline.org This method demonstrates high recovery rates and low limits of detection (LOD) and quantification (LOQ), making it suitable for quality control. ajrconline.org The LOD and LOQ for 4-methoxy-2-nitroaniline were found to be 0.001 µg/g and 0.003 µg/g, respectively. ajrconline.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool. A reverse-phase HPLC method has been described for the analysis of 2-methoxy-5-nitroaniline, which is scalable for preparative separation of impurities. sielc.com Furthermore, High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for the analysis of 4-methoxy-2-nitroaniline as a potential genotoxic impurity in omeprazole. researchgate.netresearchgate.net These HPTLC methods are valued for their accuracy, precision, and sensitivity. researchgate.netresearchgate.net

Table 1: Analytical Methods for this compound and Isomers

| Analytical Technique | Analyte | Matrix | Key Findings |

|---|---|---|---|

| GC-MS | 4-Methoxy-2-nitroaniline | Esomeprazole Magnesium | LOD: 0.001 µg/g, LOQ: 0.003 µg/g. ajrconline.org |

| HPLC | 2-Methoxy-5-nitroaniline | General | Scalable reverse-phase method for analysis and impurity isolation. sielc.com |

| HPTLC | 4-Methoxy-2-nitroaniline | Omeprazole | Sensitive and accurate method for impurity quantification. researchgate.netresearchgate.net |

Impurity Profiling in Pharmaceutical Products

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. scirp.org this compound and its isomers can be present as process-related impurities or starting materials in the synthesis of certain active pharmaceutical ingredients (APIs). scirp.org For example, 4-methoxy-2-nitroaniline is a known potential genotoxic impurity in omeprazole and esomeprazole. ajrconline.orgresearchgate.net

The development of robust analytical methods is essential for the identification and quantification of such impurities at trace levels. scirp.org The ICH (International Council for Harmonisation) guidelines necessitate the monitoring of impurities, and the presence of a potential genotoxic impurity like 4-methoxy-2-nitroaniline at levels above 0.1% can be significant. researchgate.net The synthesis of omeprazole can involve 4-methoxy-2-nitroaniline as an important intermediate, making its monitoring in the final product crucial. google.com

Table 2: Impurity Profiling Details

| Impurity | Associated API | Analytical Method | Significance |

|---|---|---|---|

| 4-Methoxy-2-nitroaniline | Omeprazole | HPTLC | Potential genotoxic impurity affecting drug safety and efficacy. researchgate.net |

Environmental Fate and Remediation of 5 Methoxy 2 Nitroaniline

Environmental Occurrence and Distribution in Contaminated Sites

Nitroaromatic compounds, including isomers of methoxy (B1213986) nitroaniline, are recognized as significant environmental pollutants primarily due to their use as intermediates in the manufacturing of dyes and pharmaceuticals. rsc.org Releases into the environment can occur through industrial wastewater discharge and improper waste disposal. rsc.org

For instance, a field study at a former dye intermediate production site in China revealed that 4-methoxy-2-nitroaniline (B140478) was a primary organic contaminant in the groundwater and aquifer. researchgate.net This compound, along with other pollutants like 4-methoxy-3-nitroaniline (B184566) and various chloroanilines, led to severe contamination, with high concentrations of organic pollutants and low pH levels in the groundwater. cambridge.org The persistence of these compounds is enhanced by the nitro group in their structure, which increases environmental stability. researchgate.netcambridge.org

Furthermore, the isomer 2-Methoxy-5-nitroaniline (B165355) is known to be a primary intermediate in the anaerobic biotransformation of 2,4-dinitroanisole (B92663) (DNAN), an insensitive munitions compound. nih.gov This indicates that methoxy nitroanilines can also appear in the environment as degradation products of other pollutants. While specific data on the environmental occurrence of 5-Methoxy-2-nitroaniline is limited, its structural similarity to these compounds suggests it could be found at sites associated with dye manufacturing, pharmaceutical production, or military activities. rsc.orgnih.gov

Abiotic Degradation in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, such as chemical reactions with water (hydrolysis) or light (photolysis). For 2-Methoxy-5-nitroaniline, hydrolysis is not considered a significant environmental fate process because it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, aromatic amines can absorb light at wavelengths above 290 nm, suggesting a potential for direct photolysis, although the kinetics of this process are not well-documented. nih.gov

In the atmosphere, the primary degradation pathway for many organic compounds is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov For the isomer 2-Methoxy-5-nitroaniline, the rate constant for this vapor-phase reaction has been estimated, allowing for a calculation of its atmospheric half-life. This value provides an approximation of how long the compound might persist in the air.

| Parameter | Estimated Value | Reference |

| Vapor-Phase Reaction Rate Constant with •OH Radicals | 3.3 x 10⁻¹¹ cm³/molecule-sec at 25°C | nih.gov |

| Estimated Atmospheric Half-Life | ~12 hours | nih.gov |

| Note: Data is for the isomer 2-Methoxy-5-nitroaniline (also known as 5-nitro-o-anisidine) and is used as an estimate for this compound. |

This estimated half-life of 12 hours suggests that if this compound is released into the atmosphere, it would be degraded relatively quickly. nih.gov

Bioremediation Strategies

Bioremediation utilizes microorganisms like bacteria, fungi, and algae to break down environmental pollutants. mdpi.comnih.gov This approach is often considered cost-effective and environmentally friendly for treating wastewater and contaminated soil. mdpi.com For nitroaromatic compounds, a common initial step in biodegradation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). mdpi.comnih.gov

This transformation is frequently the first stage in both anaerobic and aerobic degradation pathways and is catalyzed by nitroreductase enzymes. mdpi.com Studies have shown that various microorganisms can metabolize a range of nitroaromatic compounds, sometimes using them as a source of nitrogen and carbon for growth. cambridge.orgmdpi.comnih.gov Fungi, such as Phanerochaete chrysosporium, have demonstrated the ability to mineralize complex nitroaromatics. nih.gov

While specific bioremediation studies on this compound are not available, the extensive research on related compounds provides a strong basis for potential strategies. The reduction of its nitro group to form 5-methoxy-1,2-diaminobenzene would be a probable initial step in its biological degradation pathway.

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov AOPs are particularly effective for treating toxic, persistent, and non-biodegradable compounds like many dye intermediates. rsc.orgnih.gov

The Fenton process is a widely used AOP that generates hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in acidic conditions. nih.gov The photo-Fenton process enhances this reaction with the use of UV light, which can increase the rate of radical generation and improve degradation efficiency. nih.gov

Studies on the isomer 4-methoxy-2-nitroaniline have demonstrated the effectiveness of the Fenton method. Research showed that with an initial concentration of 100 mg/L, the compound could be completely degraded. rsc.org The efficiency of the Fenton process is influenced by several factors, including pH, and the concentrations of the target compound, hydrogen peroxide, and iron catalyst. rsc.orgresearchgate.net

Optimal Conditions for Fenton Oxidation of 4-Methoxy-2-nitroaniline

| Parameter | Optimal Value/Range | Outcome | Reference |

|---|---|---|---|

| pH | ~3.0 | Maximum degradation rate | researchgate.net |

| [H₂O₂]₀ | 4 mM | Effective •OH generation | rsc.org |

| [Fe²⁺]₀ | 0.4 mM | 100% removal of 4M2NA after 180 min | rsc.org |

Note: This data is for the isomer 4-methoxy-2-nitroaniline (4M2NA) and serves as a model for the potential treatment of this compound.

Understanding the degradation pathway and the intermediate compounds formed during treatment is crucial for assessing the completeness of remediation. In the Fenton oxidation of 4-methoxy-2-nitroaniline, researchers have identified numerous intermediates using techniques like gas chromatography-mass spectrometry (GC-MS). rsc.org

The degradation process is believed to be initiated by the attack of hydroxyl radicals on the benzene (B151609) ring or the functional groups. Two primary degradation pathways have been proposed for 4-methoxy-2-nitroaniline:

Attack on the Amino Group: The -NH₂ group is oxidized, leading to the formation of compounds like 4-methoxy-2-nitrophenol (B75764). rsc.org

Attack on the Benzene Ring: This can lead to the opening of the aromatic ring, breaking it down into smaller, simpler organic molecules. rsc.org

Some of the key intermediates identified during the Fenton oxidation of 4-methoxy-2-nitroaniline include:

5-methoxy-2,1,3-benzoxadiazole

4-methoxy-2-nitrophenol

Oxalic acid

Acetic acid

Formic acid rsc.org

Ultimately, these smaller organic acids can be mineralized into carbon dioxide and water, representing a complete breakdown of the original pollutant. rsc.org While the total organic carbon (TOC) removal was only around 31%, indicating the formation of recalcitrant by-products, the complete removal of the parent compound was achieved. rsc.orgrsc.org This suggests that while AOPs are effective at destroying the initial contaminant, a multi-step treatment process may be necessary for complete mineralization.

Soil and Groundwater Remediation Techniques

Effective remediation of sites contaminated with dye intermediates like this compound often involves a combination of physical and chemical treatment methods. Research into a structurally similar compound, 4-methoxy-2-nitroaniline, provides significant insights into potential remediation strategies. mdpi.com

Soil washing is a remediation technique that uses a liquid to separate or remove contaminants from soil. The process involves excavating the contaminated soil, mixing it with a washing solution, and then separating the cleaned soil from the now-contaminated washing solution. researchgate.net The effectiveness of this method depends on the choice of the eluting agent.

In a study on a contaminated aquifer medium, various eluting agents were tested for their ability to remove 4-methoxy-2-nitroaniline. The agents included deionized water, alcohol-based solutions, and non-ionic surfactants. mdpi.com The results indicated that alcohol eluting agents were more effective than non-ionic surfactants and deionized water. mdpi.com

The primary factors influencing the efficiency of the eluting process were found to be the liquid-to-solid ratio and the number of eluting cycles. mdpi.com The polarity of the alcohol eluting agents plays a crucial role in their effectiveness, as they reduce the interfacial tension between the contaminant and water through effects like wetting, foaming, and emulsification. mdpi.com

A field study demonstrated the practical application of this method. Over a period of 152 days, 31,560 cubic meters of treated groundwater were injected into a contaminated site, resulting in the extraction of 38,550 cubic meters of contaminated water and the removal of approximately 1,887 kg of 4-methoxy-2-nitroaniline. mdpi.com This highlights the potential of washing and eluting methods for large-scale remediation projects.

| Eluting Agent | Optimal Conditions | Eluted 4-methoxy-2-nitroaniline Concentration (mg/kg) | Reference |

| n-propanol | 60% concentration, 15:1 liquid-to-solid ratio, 2 eluting cycles, pH 3, 2-hour duration | 75.49 | mdpi.com |

| Deionized Water | - | ~25 | mdpi.com |

This table is based on data for the structural isomer 4-methoxy-2-nitroaniline.

Surfactant-enhanced remediation (SER) is a technology that utilizes surfactants to increase the mobility and solubility of contaminants that are strongly sorbed to soil particles or exist as non-aqueous phase liquids (NAPLs). Surfactants are compounds that lower the interfacial tension between different phases, such as between a liquid and a solid or between two immiscible liquids. terrasystems.net

The mechanisms behind SER include mobilization, emulsification, and solubilization. mdpi.com By reducing interfacial tension, surfactants help to "sweep" contaminants from soil surfaces. They can also form micelles that encapsulate the organic contaminants, making them more soluble in the aqueous phase and thus easier to extract and treat. terrasystems.net

For nitroaromatic compounds, which can be hydrophobic, SER is a promising in-situ and ex-situ remediation strategy. plos.orgnih.gov Non-ionic surfactants are often preferred due to their lower critical micelle concentrations and greater solubilization capacity compared to anionic surfactants. researchgate.net However, increasing the surfactant concentration beyond a certain point may not improve effectiveness and could lead to increased surfactant loss due to adsorption onto the aquifer medium. mdpi.com

In the context of 4-methoxy-2-nitroaniline remediation, a comparative study of non-ionic surfactants found the following order of effectiveness: Alkyl polyglycoside (APG) > Triton X-100 > Tween-80. mdpi.com The optimal conditions for APG were identified, emphasizing that factors like the liquid-to-solid ratio and the number of eluting cycles are key determinants of performance. mdpi.com

| Surfactant | Optimal Conditions | Relative Effectiveness | Reference |

| Alkyl polyglycoside (APG) | 0.5 g/L concentration, 15:1 liquid-to-solid ratio, 4 eluting cycles, pH 7, 3-hour duration | Most Effective | mdpi.com |

| Triton X-100 | - | Moderately Effective | mdpi.com |

| Tween-80 | - | Least Effective | mdpi.com |

This table is based on data for the structural isomer 4-methoxy-2-nitroaniline.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Improved Sustainability

A significant trend in chemical synthesis is the development of environmentally benign and efficient methods. For substituted nitroanilines like 5-Methoxy-2-nitroaniline, future research is likely to focus on greener synthetic strategies. This includes the exploration of alternative nitrating agents to replace traditional methods that often use harsh and corrosive acids. For instance, the use of bismuth nitrate (B79036) pentahydrate has been investigated as a milder and safer nitrating agent for anilines, offering good regioselectivity in some cases. ingentaconnect.com

Further research may also explore one-pot synthesis methods, which reduce waste and improve efficiency by combining multiple reaction steps into a single process. thieme-connect.com The development of catalytic systems, potentially using earth-abundant metals, for the selective synthesis of this compound and its derivatives is another promising avenue. rsc.org Such advancements would not only make the production of this compound more sustainable but could also open up new possibilities for its application by providing more efficient access to a wider range of derivatives.

Exploration of New Applications in Functional Materials

Nitroanilines, in general, are recognized for their utility in materials science, contributing to the development of polymers, coatings, and electronic devices. scbt.com The specific electronic properties of this compound, stemming from its electron-donating methoxy (B1213986) group and electron-withdrawing nitro group, make it a candidate for investigation in functional materials.